4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.: 14131-42-1
VCID: VC20758737
InChI: InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17-,18+,19-,20+/m1/s1
SMILES: CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Molecular Formula: C20H23NO12
Molecular Weight: 469.4 g/mol

4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside

CAS No.: 14131-42-1

Cat. No.: VC20758737

Molecular Formula: C20H23NO12

Molecular Weight: 469.4 g/mol

* For research use only. Not for human or veterinary use.

4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside - 14131-42-1

CAS No. 14131-42-1
Molecular Formula C20H23NO12
Molecular Weight 469.4 g/mol
IUPAC Name [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
Standard InChI InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3/t16-,17-,18+,19-,20+/m1/s1
Standard InChI Key BEUISCKWILNFIL-OBKDMQGPSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C

4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside is a synthetic compound widely utilized in biochemical and enzymatic research. Characterized by its molecular formula C20H23NO12C_{20}H_{23}NO_{12}
and a molecular weight of approximately 469.4 g/mol, this compound serves as a chromogenic substrate for glycosidase enzymes, facilitating the study of carbohydrate metabolism and enzyme kinetics.

Glycosidase Substrate

4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside is primarily employed as a substrate in enzymatic assays to study glycosidases. The cleavage of the glycosidic bond by these enzymes results in the release of p-nitrophenol, which can be quantitatively measured through spectrophotometry.

Mechanistic Studies

This compound allows researchers to investigate the catalytic mechanisms of glycosidases by analyzing reaction kinetics and product formation under varying conditions. It serves as an essential tool in elucidating enzyme specificity and activity profiles.

Carbohydrate-Protein Interactions

In addition to its role as a substrate for glycosidases, it is also used to study carbohydrate-protein interactions. By acting as a glycan ligand in affinity chromatography and surface plasmon resonance studies, researchers can explore the binding affinities of carbohydrate-binding proteins.

Synthesis Methods

The synthesis of 4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-alpha-D-glucopyranoside typically involves the acetylation of alpha-D-glucopyranoside followed by the introduction of the nitrophenyl group. Various synthetic routes have been reported in literature that detail different methodologies for achieving high yields and purity.

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